molecular formula C13H19NO B1475086 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 260250-05-3

2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B1475086
CAS No.: 260250-05-3
M. Wt: 205.3 g/mol
InChI Key: SIVWANLGIYZTKE-UHFFFAOYSA-N
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Description

2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with peroxisomal import matrix proteins, specifically the PEX14-PEX5 protein-protein interface . This interaction disrupts essential cellular processes in trypanosomes, leading to cell death. The compound’s ability to bind to PEX14 in solution has been confirmed through NMR measurements . Additionally, immunofluorescent microscopy indicates that this compound disrupts protein import into glycosomes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In trypanosomes, it disrupts essential cellular functions by inhibiting the PEX14-PEX5 interaction, leading to cell death . This compound influences cell signaling pathways and gene expression, particularly those involved in protein import and cellular metabolism. The disruption of protein import into glycosomes is a critical cellular effect of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It specifically targets the PEX14-PEX5 protein-protein interface, disrupting the import of proteins into glycosomes . This inhibition leads to the accumulation of unimported proteins in the cytosol, ultimately causing cell death in trypanosomes. The compound’s binding to PEX14 has been confirmed through NMR measurements, and its effects on protein import have been visualized using immunofluorescent microscopy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained disruption of protein import and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the PEX14-PEX5 interaction, leading to cell death in trypanosomes . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular toxicity . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to protein import and cellular metabolism. The compound interacts with enzymes and cofactors involved in the PEX14-PEX5 protein-protein interface, disrupting the normal metabolic flux . This disruption leads to the accumulation of unimported proteins in the cytosol and subsequent cellular dysfunction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported into cells and interacts with specific transporters and binding proteins . Its localization and accumulation within cells influence its efficacy and potential off-target effects . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on protein import and cellular metabolism . Targeting signals and post-translational modifications may influence the localization of this compound, affecting its overall efficacy .

Properties

IUPAC Name

2-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-3-7-12-10-14-9-11-6-4-5-8-13(11)15-12/h4-6,8,12,14H,2-3,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVWANLGIYZTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CNCC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 2
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 3
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 4
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 5
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 6
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.